![molecular formula C19H16N2O4S2 B2371578 4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2097918-70-0](/img/structure/B2371578.png)
4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
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Biological Activity
The compound 4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance biological activity. A common method includes the use of tin(IV) chloride-mediated reactions, which allow for the formation of oxazole and thiophene derivatives through controlled conditions.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the sulfonamide moiety is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. In vitro studies have shown that compounds with similar structures inhibit bacterial growth effectively, suggesting that our compound may have comparable efficacy against various pathogens .
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors. The specific compound has been evaluated for its ability to inhibit certain enzymes involved in inflammatory pathways. Studies suggest that such inhibition could lead to reduced inflammation and pain, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Case Studies
-
Case Study on Antibacterial Activity :
A study conducted on a series of sulfonamide derivatives demonstrated that modifications at the aromatic ring significantly influenced antibacterial potency. The compound's structure allows it to interact effectively with bacterial enzymes, leading to a notable reduction in bacterial viability in laboratory settings . -
Case Study on Anti-inflammatory Effects :
In animal models, compounds similar to this compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in chronic inflammatory diseases .
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of similar sulfonamide compounds. Key findings include:
- Absorption and Distribution : Compounds with similar structures show good oral bioavailability and tissue distribution, suggesting favorable pharmacokinetic profiles.
- Metabolism : The metabolic pathways often involve phase I and phase II reactions, leading to various metabolites that may also exhibit biological activity .
Data Table: Biological Activities of Related Compounds
Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Effects |
---|---|---|---|
4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)... | Moderate | Yes | Yes |
4-Amino-N-(2-hydroxyethyl)-benzenesulfonamide | High | Yes | Moderate |
N-acetyl-4-methyl-benzenesulfonamide | Low | Yes | High |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are known for their effectiveness against a range of bacteria and fungi. A study highlighted that derivatives of benzenesulfonamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria . The specific compound may also possess such properties due to its structural similarities.
Anti-inflammatory Effects
Sulfonamide compounds have been studied for their anti-inflammatory effects. In particular, derivatives that include heterocyclic rings have shown promise in reducing inflammation markers in various biological models. The presence of the methyloxazole and thiophene groups could enhance these effects, making this compound a candidate for further exploration in inflammatory disease treatments .
Potential as a MAO-B Inhibitor
Recent findings suggest that related compounds may act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. The ability to inhibit MAO-B can lead to increased levels of neuroprotective agents in the brain, providing a therapeutic avenue for further research into this compound's efficacy .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science due to its unique electronic properties derived from its heterocyclic structure. Compounds containing thiophene and furan units are often used in organic electronics, including organic photovoltaics and transistors. The incorporation of such moieties can enhance charge transport properties, making them suitable for developing advanced materials .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study on similar sulfonamide derivatives reported varying degrees of antimicrobial activity against several pathogens. The results indicated that modifications to the sulfonamide structure could significantly impact efficacy, suggesting that the compound could be optimized for enhanced activity .
- Inhibition Studies : Research into MAO-B inhibitors has identified several derivatives with promising results in preclinical models. These studies emphasize the importance of structural modifications on biological activity, which could be applied to 4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide for developing new therapeutic agents .
- Material Characterization : Investigations into materials incorporating thiophene and furan have demonstrated improved electronic properties when combined with sulfonamide structures. This suggests potential applications in electronic devices where conductivity and stability are crucial .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-13-21-17(12-24-13)14-4-7-16(8-5-14)27(22,23)20-11-15-6-9-18(25-15)19-3-2-10-26-19/h2-10,12,20H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCKHVUGKPERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.